3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate
CAS No.: 1062158-63-7
Cat. No.: VC16187308
Molecular Formula: C17H22ClNO4S
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1062158-63-7 |
|---|---|
| Molecular Formula | C17H22ClNO4S |
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;perchlorate |
| Standard InChI | InChI=1S/C17H22NS.ClHO4/c1-12-9-13(2)17(14(3)10-12)18-11-19-16-8-6-4-5-7-15(16)18;2-1(3,4)5/h9-11H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
| Standard InChI Key | NYWYDMVZQBQLOV-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[O-]Cl(=O)(=O)=O |
Introduction
Structural and Chemical Properties
Molecular Composition and Geometry
The compound’s molecular formula is C₁₇H₂₂ClNO₄S, with a molecular weight of 371.9 g/mol . Its structure comprises:
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A cyclohepta[d] thiazol-3-ium core, a seven-membered ring fused to a thiazole moiety.
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A 2,4,6-trimethylphenyl substituent attached to the thiazolium nitrogen, enhancing steric bulk and electronic effects.
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A perchlorate counterion (ClO₄⁻), which stabilizes the thiazolium cation .
The InChIKey (NYWYDMVZQBQLOV-UHFFFAOYSA-M) and SMILES notation (CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[O-]Cl(=O)(=O)=O) provide unambiguous identifiers for computational and synthetic applications .
Table 1: Key Molecular Properties
Synthesis and Preparation
General Synthetic Strategy
The synthesis of thiazolium salts typically involves:
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Thiazole Formation: Cyclization of thiourea or thioamide precursors with alkylating agents.
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Alkylation: Introduction of a substituent (e.g., mesityl group) to the thiazole nitrogen.
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Counterion Exchange: Replacement of halide or other anions with perchlorate .
For 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] thiazol-3-ium perchlorate, the mesityl group is introduced via alkylation or direct substitution. The perchlorate counterion is added to stabilize the thiazolium cation, ensuring solubility and reactivity in organic solvents .
Table 2: Synthetic Steps (Generic)
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiazole Core Formation | Thiourea, alkylating agent | Cyclization to form thiazole ring |
| Alkylation | Mesityl halide, base | Introduce 2,4,6-trimethylphenyl group |
| Counterion Exchange | HClO₄, anion metathesis | Replace halide with perchlorate |
Applications in Organocatalysis
Role as an NHC Precursor
The compound acts as a precursor to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. Upon deprotonation (e.g., with a strong base), the thiazolium cation generates a free NHC, enabling catalytic cycles in reactions such as:
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Benzoin Condensation: Formation of α-hydroxy ketones via aldol-like mechanisms .
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Umpolung Reactions: Activation of carbonyl groups for nucleophilic attack.
Mechanistic Insights
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NHC Formation: Deprotonation at the C2 position of the thiazolium ring yields a stabilized carbene intermediate.
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Catalytic Activity: The NHC facilitates enolate-like intermediates, enabling bond-forming processes .
Controversies in Mechanism
Recent studies debate whether free NHCs or dimeric species (NHC dimers) dominate in catalysis. For example:
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Dimer Hypothesis: López-Calahorra proposed that NHC dimers directly participate in catalysis, avoiding free carbene intermediates .
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Experimental Evidence: Kinetic studies suggest first-order dependence on thiazolium salts, supporting the traditional Breslow mechanism involving free NHCs .
| Hazard | Precautionary Statement |
|---|---|
| Skin Contact | P261 (Avoid breathing dust) |
| Eye Exposure | P305+P351+P338 (Rinse with water) |
| Respiratory Protection | P304+P340 (If inhaled, remove to fresh air) |
Research and Development Trends
Structural Analogues and Derivatives
Related compounds include:
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Thiazolidinone Derivatives: Hybrid molecules combining thiazolidinone and isatin scaffolds for anticancer activity .
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Isatin-Thiazole Hybrids: Designed as α-glucosidase inhibitors, demonstrating IC₅₀ values as low as 5.36 µM .
Future Directions
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